molecular formula C6H5F3N2 B13912340 2-(Difluoromethyl)-5-fluoropyridin-4-amine

2-(Difluoromethyl)-5-fluoropyridin-4-amine

Cat. No.: B13912340
M. Wt: 162.11 g/mol
InChI Key: HCWNLTREXVJGIA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluoropyridin-4-amine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-fluoropyridin-4-amine typically involves difluoromethylation reactions. One common method is the late-stage difluoromethylation of pyridine derivatives using difluoromethylation reagents. This process can be achieved through various mechanisms, including electrophilic, nucleophilic, radical, and cross-coupling methods .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. For example, the utilization of fluoroform in continuous flow difluoromethylation has been explored to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-fluoropyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, radical initiators, and electrophilic or nucleophilic reagents. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(Difluoromethyl)-5-fluoropyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-5-fluoropyridin-4-amine is unique due to its specific substitution pattern and the presence of both difluoromethyl and fluoropyridinyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluoropyridin-4-amine

InChI

InChI=1S/C6H5F3N2/c7-3-2-11-5(6(8)9)1-4(3)10/h1-2,6H,(H2,10,11)

InChI Key

HCWNLTREXVJGIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)F)F)N

Origin of Product

United States

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